Product packaging for (2S)-2-(4-tert-butylphenyl)propanoic acid(Cat. No.:CAS No. 172824-87-2)

(2S)-2-(4-tert-butylphenyl)propanoic acid

Cat. No.: B067750
CAS No.: 172824-87-2
M. Wt: 206.28 g/mol
InChI Key: YEUZPPMNBARTOY-VIFPVBQESA-N
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Description

(2S)-2-(4-tert-butylphenyl)propanoic acid ( 404354-76-3) is a chiral, non-racemic organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 . This sterically hindered arylpropanoic acid is of significant interest in pharmaceutical research and organic synthesis, particularly as a chiral building block and for the development of enantioselective drugs. Its structure, featuring a stereogenic center at the 2-position and a bulky tert-butyl group on the phenyl ring, influences its physicochemical properties and biological interactions. In research, this compound is primarily valued as a key synthetic intermediate. It serves as a chiral precursor in the synthesis of more complex molecules, where the specific (S)-configuration is crucial for achieving desired stereochemical outcomes . The tert-butyl group contributes to increased lipophilicity and can influence the compound's metabolic stability and binding affinity, making it a valuable scaffold in medicinal chemistry for structure-activity relationship (SAR) studies. This product is provided for research use only (RUO). It is strictly intended for laboratory research and chemical synthesis and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B067750 (2S)-2-(4-tert-butylphenyl)propanoic acid CAS No. 172824-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(4-tert-butylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9(12(14)15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUZPPMNBARTOY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2s 2 4 Tert Butylphenyl Propanoic Acid and Its Analogues

Asymmetric Catalytic Approaches

Asymmetric catalysis offers an efficient and atom-economical route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various catalytic systems, including transition metals, organocatalysts, and enzymes, have been explored for the synthesis of (2S)-2-(4-tert-butylphenyl)propanoic acid and related profens.

Transition Metal-Catalyzed Enantioselective Hydrogenation of Precursors

A prominent strategy for the synthesis of this compound involves the asymmetric hydrogenation of the corresponding prochiral precursor, 2-(4-tert-butylphenyl)acrylic acid. This reaction typically utilizes chiral transition metal complexes, most notably those based on ruthenium and rhodium, to achieve high enantioselectivity.

The success of this approach hinges on the design of the chiral ligand that coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the double bond. For the asymmetric hydrogenation of α-aryl acrylic acids, ligands such as chiral bisphosphines (e.g., BINAP) and phosphino-oxazolines are commonly employed. While specific data for the hydrogenation of 2-(4-tert-butylphenyl)acrylic acid is not extensively reported, analogous hydrogenations of other 2-aryl-acrylic acids provide a strong precedent for the feasibility of this method. For instance, ruthenium-catalyzed asymmetric hydrogenation of various α-substituted acrylic acids has been shown to afford the corresponding chiral propanoic acids in high yields and with excellent enantiomeric excess (ee).

Table 1: Representative Transition Metal-Catalyzed Asymmetric Hydrogenation of α-Aryl Acrylic Acid Precursors Data for illustrative purposes based on analogous reactions.

Catalyst System Substrate Solvent H₂ Pressure (bar) Temp (°C) Yield (%) ee (%)
[Ru(BINAP)Cl₂] 2-Phenylacrylic acid Methanol 10 50 >95 >98 (S)

Organocatalytic Strategies for Stereoselective Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules as catalysts. While direct organocatalytic methods for the synthesis of this compound are not as established as transition metal-catalyzed approaches, several strategies can be envisioned based on the synthesis of related chiral molecules.

One potential route involves the asymmetric Michael addition of a suitable pronucleophile to a derivative of 2-(4-tert-butylphenyl)acetic acid. Chiral amine catalysts, such as those derived from proline, have been successfully used to catalyze the conjugate addition of aldehydes and ketones to nitroalkenes and other Michael acceptors. This approach could potentially be adapted to construct the chiral center of the target molecule. However, the development of a specific and efficient organocatalytic protocol for the direct synthesis of profens remains an active area of research.

Chemoenzymatic and Biocatalytic Routes

Enzymes, with their inherent chirality and high selectivity, offer a green and efficient alternative for the synthesis of enantiomerically pure compounds. Lipases are particularly versatile biocatalysts that have been extensively used for the resolution of racemic profens, including analogues of this compound.

These enzymatic resolutions typically involve the enantioselective esterification of the racemic acid with an alcohol or the hydrolysis of a racemic ester. The lipase (B570770) selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and thus allowing for their separation. For example, Candida antarctica lipase B (CALB) is a widely used enzyme for the kinetic resolution of various carboxylic acids.

Table 2: Representative Lipase-Catalyzed Kinetic Resolution of Profens Data for illustrative purposes based on analogous reactions.

Enzyme Reaction Substrate Solvent Temp (°C) Conversion (%) ee (%) of Unreacted Acid
Candida antarctica Lipase B Esterification Racemic Ibuprofen (B1674241) Hexane 45 ~50 >99 (S)

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution remains a widely practiced method for obtaining enantiomerically pure compounds, especially on an industrial scale. This approach involves the separation of a racemic mixture into its individual enantiomers.

Diastereomeric Salt Formation and Crystallization Processes

The classical method of diastereomeric salt formation is a robust technique for the resolution of racemic carboxylic acids like 2-(4-tert-butylphenyl)propanoic acid. libretexts.org This process involves reacting the racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts. wikipedia.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgwikipedia.org

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. libretexts.org The choice of the resolving agent and the crystallization solvent is crucial for achieving efficient separation. After separation, the desired enantiomer of the acid is recovered by treating the diastereomeric salt with a strong acid.

Table 3: Chiral Resolution of Racemic 2-Arylpropanoic Acids via Diastereomeric Salt Formation Data for illustrative purposes based on analogous reactions.

Racemic Acid Chiral Resolving Agent Solvent Isolated Diastereomer Yield of (S)-Acid (%) ee (%) of (S)-Acid
2-Phenylpropanoic Acid (R)-1-Phenylethylamine Ethanol Salt of (S)-Acid and (R)-Amine ~40 >98

Kinetic Resolution Methodologies

Kinetic resolution is a dynamic process where one enantiomer of a racemate reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the slower-reacting enantiomer. As mentioned in the biocatalytic section, enzyme-catalyzed reactions are a prime example of kinetic resolution.

In addition to enzymatic methods, chemical kinetic resolution can also be employed. This often involves the use of chiral catalysts that can differentiate between the two enantiomers of the racemic starting material. For carboxylic acids, this could involve an enantioselective esterification or amidation reaction catalyzed by a chiral catalyst. While highly effective, the maximum theoretical yield for the recovery of a single enantiomer in a kinetic resolution is 50%.

Mechanistic Investigations of Reactions Involving Chiral 4 Tert Butylphenyl Propanoic Acid Derivatives

Elucidation of Reaction Pathways and Catalytic Cycles

The enantioselective synthesis of (2S)-2-(4-tert-butylphenyl)propanoic acid and related derivatives primarily relies on two key strategies: asymmetric hydrogenation of a prochiral precursor and enantioselective protonation of a prochiral enolate.

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a powerful method for producing chiral α-arylpropanoic acids. nih.gov A common pathway involves the use of a chiral catalyst, often based on earth-abundant metals like nickel or precious metals like rhodium, to deliver hydrogen across the double bond of a 2-(4-tert-butylphenyl)propenoic acid precursor.

A representative catalytic cycle for nickel-catalyzed asymmetric hydrogenation can be described as follows nih.gov:

Oxidative Addition: The catalytic cycle often begins with the coordination of the nickel catalyst to the C=C double bond of the acrylic acid substrate.

Hydride Insertion: A nickel-hydride species, formed from the reaction with H₂, undergoes migratory insertion across the double bond. This step typically forms a C-Ni bond at the α-carbon and establishes the chiral center. The facial selectivity of this insertion is directed by the chiral ligand on the metal center.

Protonolysis/Reductive Elimination: The final product is released through the cleavage of the C-Ni bond. Mechanistic studies on similar systems suggest this can occur via protonolysis, where the carboxylic acid group of the substrate itself acts as an internal proton source to cleave the metal-carbon bond, regenerating the active catalyst. nih.gov

This intramolecular proton transfer is a key feature that distinguishes some of these catalytic cycles.

Enantioselective Protonation: Another major pathway involves the generation of a prochiral enolate from a suitable derivative, followed by protonation with a chiral proton source. nih.gov This approach has been explored enzymatically and with small molecule catalysts.

The general pathway is:

Enolate Formation: A prochiral enolate is generated. This can be achieved through various methods, such as the decarboxylation of an α-aryl-α-methyl-malonate derivative or the deprotonation of a corresponding ketone or ester. nih.gov

Chiral Recognition and Protonation: The planar enolate intermediate is then protonated. In an enzyme-catalyzed reaction, the enolate is held within an asymmetric active site, and a specific amino acid residue (e.g., Cysteine) delivers a proton to one face of the enolate, establishing the stereocenter. nih.gov In chemical systems, a chiral Brønsted acid is used, which forms a diastereomeric transition state upon proton delivery. caltech.edu

Catalyst Regeneration: In catalytic versions, the chiral proton source is regenerated by an achiral, stoichiometric proton source present in the reaction mixture. nih.gov

The table below summarizes key features of these two dominant pathways.

FeatureAsymmetric HydrogenationEnantioselective Protonation
Precursor 2-(4-tert-butylphenyl)propenoic acidProchiral enolate or enolate precursor
Key Step Diastereoselective hydride insertionDiastereoselective proton delivery
Chiral Source Chiral metal catalyst (e.g., Ni-BenzP*)Chiral proton donor (e.g., enzyme, chiral acid)
Intermediate Organometallic complex (C-Ni bond)Planar enolate

Application of Kinetic Isotope Effect Studies for Rate-Determining Step Analysis

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step (RDS). libretexts.org The KIE is the ratio of the reaction rate of a substrate with a lighter isotope (kL) to that with a heavier isotope (kH). A primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically substituted atom is broken in the RDS. libretexts.orgwikipedia.org

In the context of reactions involving this compound derivatives, KIE studies can provide critical insights. For instance, in the nickel-catalyzed asymmetric hydrogenation pathway discussed above, density functional theory (DFT) calculations suggest that the protonolysis of the C-Ni bond, involving an intramolecular proton transfer from the substrate's carboxylic acid group, is the rate-determining step. nih.gov

This hypothesis can be experimentally tested using a KIE study.

Experimental Design for KIE Analysis:

ExperimentIsotopic Label PositionExpected KIE (kH/kD)Mechanistic Implication
Test 1 Carboxylic acid (-COOD)> 1 (Primary KIE)O-H bond cleavage is part of the RDS.
Test 2 α-carbon of product (C-D)~ 1 (No primary KIE)C-H bond formation is not the sole RDS.
Test 3 α-carbon of reactant (C-D)Inverse (<1) or small normal (>1) (Secondary KIE)Change in hybridization (sp2 to sp3) at the α-carbon occurs in the RDS. nih.gov

Observing a significant primary KIE upon deuteration of the carboxylic acid group (Test 1) would provide strong experimental evidence that the protonolysis of the metal-carbon bond is indeed the rate-limiting and stereo-determining step of the reaction. nih.gov Conversely, the absence of a large KIE would suggest that another step, such as the oxidative addition of H₂ or the migratory insertion, is rate-limiting.

Secondary KIEs can also be informative. For example, an inverse secondary KIE (kH/kD < 1) at the α-carbon is often indicative of a change in hybridization from sp² to sp³ in the transition state of the rate-determining step, which is expected during the hydrogenation of the double bond. nih.gov

Characterization of Reactive Intermediates and Transition State Structures

The stereochemical outcome of reactions producing chiral this compound is determined by the energetics of diastereomeric transition states, which arise from key reactive intermediates.

Reactive Intermediates:

Enolates: In enantioselective protonation reactions, the key reactive intermediate is the prochiral enolate. nih.gov This species is planar at the α-carbon, and its two faces (re and si) are enantiotopic. The high reactivity and short lifespan of enolates make them challenging to study directly. nih.gov Their existence is often inferred from trapping experiments or by observing the products of their reaction. In enzymatic systems, enolate intermediates can be stabilized within the enzyme's active site through interactions with amino acid residues. nih.gov

Transition State Structures: Direct observation of transition states is not possible due to their fleeting existence. Therefore, their structures are typically modeled and characterized using computational methods, such as DFT calculations, and the predictions are correlated with experimental data like enantiomeric excess and KIEs. nih.govnih.gov

For enantioselective protonation, the transition state involves the enolate, the chiral proton source, and often associated cations (like Li⁺). The chiral proton source creates a structured microenvironment, forcing the proton to be delivered preferentially to one of the two enantiotopic faces of the enolate. caltech.edu The enantioselectivity arises from the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (S) and (R) products.

In the nickel-catalyzed asymmetric hydrogenation of a 2-aryl-acrylic acid, the stereo-determining transition state is that of the protonolysis step. nih.gov DFT calculations have shown that the energy barrier for the transition state leading to the (S)-product is lower than that for the (R)-product, which accounts for the observed enantioselectivity. nih.gov The geometry of this transition state involves a specific orientation of the alkyl-nickel intermediate that minimizes steric clash with the chiral ligand as the intramolecular proton transfer occurs.

Computational and Theoretical Chemistry Studies on 2s 2 4 Tert Butylphenyl Propanoic Acid Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying organic molecules like (2S)-2-(4-tert-butylphenyl)propanoic acid, providing detailed information about their electronic and geometric properties.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. This compound possesses significant conformational flexibility due to the rotation around several single bonds: the bond connecting the propanoic acid moiety to the phenyl ring, the bond between the chiral center and the carboxyl group, and the bonds within the tert-butyl group.

A thorough conformational analysis using DFT can map out the potential energy surface of the molecule, identifying stable conformers (energy minima) and the transition states that connect them. For instance, studies on the structurally similar drug ibuprofen (B1674241) have revealed the existence of multiple low-energy conformers. nih.govresearchgate.net These conformers primarily differ in the dihedral angles involving the carboxylic acid group and the orientation of the isobutyl group relative to the phenyl ring. nih.gov By analogy, for this compound, the key dihedral angles would be C(aryl)-C(aryl)-Cα-C(carboxyl) and H-O-C=O. The carboxylic acid group can adopt different orientations, with the s-cis (synperiplanar) and s-trans (antiperiplanar) conformations of the O=C-O-H dihedral angle being of particular interest. Typically, the conformer with the O-H bond pointing away from the phenyl ring is found to be among the most stable.

The energy differences between these conformers are often small, on the order of a few kJ/mol, suggesting that multiple conformations could coexist at room temperature. rsc.org The Boltzmann distribution can be used to estimate the population of each conformer at a given temperature, which is crucial for understanding which structures are most likely to interact with biological targets.

Table 1: Hypothetical Relative Energies of this compound Conformers Based on DFT Calculations on Analogues

Conformer Dihedral Angle (Caryl-Caryl-Cα-COOH) Dihedral Angle (H-O-C=O) Relative Energy (kJ/mol)
I ~90° ~0° (s-cis) 0.00
II ~90° ~180° (s-trans) 2.50
III ~30° ~0° (s-cis) 4.20
IV ~30° ~180° (s-trans) 6.70

DFT calculations provide a detailed picture of the electronic structure, including the distribution of electron density and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

For 2-arylpropanoic acids, the HOMO is typically a π-orbital delocalized over the phenyl ring, while the LUMO is a π*-orbital, also associated with the aromatic system. rsc.org Analysis of the molecular orbitals of this compound would likely show a similar distribution.

From the electronic structure, various reactivity descriptors can be calculated. These include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a carboxylic acid, the MEP would show a region of negative potential around the carbonyl oxygen and a region of positive potential around the acidic hydrogen.

Atomic Charges: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom in the molecule. This information is valuable for understanding intermolecular interactions.

Chemical Hardness and Softness: These concepts, derived from the HOMO and LUMO energies, provide a measure of the molecule's resistance to changes in its electron distribution.

Table 2: Calculated Electronic Properties for a Representative Conformer of a 2-Arylpropanoic Acid Analogue

Property Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Dipole Moment 1.9 D

Vibrational circular dichroism (VCD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation.

DFT calculations have become an essential tool for interpreting VCD spectra. By calculating the harmonic vibrational frequencies and the corresponding VCD intensities for a given enantiomer, a theoretical VCD spectrum can be generated. Comparing this theoretical spectrum with the experimental one allows for the unambiguous determination of the absolute configuration of the molecule. nih.gov

For this compound, theoretical VCD spectra would be calculated for the lowest energy conformers. A Boltzmann-averaged spectrum would then be generated to compare with experimental results. Key vibrational modes, such as the C=O stretch of the carboxylic acid and various C-H bending modes, would be expected to show significant VCD signals. Studies on naproxen (B1676952) have demonstrated the utility of VCD in characterizing solid-state structures and intermolecular interactions. nih.govresearchgate.net

Molecular Dynamics Simulations of Solution-Phase Behavior and Solvent Effects

While quantum chemical calculations are excellent for studying molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules in a condensed phase, such as in solution. MD simulations model the explicit interactions between the solute and a large number of solvent molecules over time, providing insights into solvation, conformational dynamics, and transport properties.

For this compound, MD simulations can be used to study how its conformation and behavior change in different solvents, such as water or less polar organic solvents. easychair.org Key aspects that can be investigated include:

Solvation Shell Structure: MD simulations can reveal the arrangement of solvent molecules around the solute. For example, in water, one would expect to see a well-defined hydration shell around the polar carboxylic acid group, with specific hydrogen bonding patterns.

Conformational Dynamics: MD can track the transitions between different conformers over time, providing a more realistic picture of the molecule's flexibility in solution than static DFT calculations.

Solvent Effects on Stability: The relative stability of different conformers can be significantly influenced by the solvent. MD simulations can help to quantify these solvent effects on the conformational equilibrium.

Simulations on related nonsteroidal anti-inflammatory drugs (NSAIDs) have been used to investigate their interactions with lipid bilayer membranes, providing insights into how these drugs partition into and permeate biological membranes. researchgate.net

Theoretical Insights into Intermolecular Interactions and Self-Assembly Phenomena

Intermolecular interactions are crucial for understanding the physical properties of a substance, such as its crystal structure and solubility, as well as its interactions with biological macromolecules. This compound can participate in several types of intermolecular interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the -OH group) and acceptor (the C=O group). This leads to the formation of strong hydrogen-bonded dimers, which are a common structural motif in the solid state of carboxylic acids. nih.gov

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking interactions.

van der Waals Interactions: The nonpolar tert-butyl group and the aromatic ring contribute to dispersion forces.

Computational methods can be used to study these interactions in detail. For example, DFT calculations can be used to determine the geometry and binding energy of a hydrogen-bonded dimer. The Atoms in Molecules (AIM) theory can be applied to analyze the topology of the electron density and characterize the nature of the intermolecular bonds. Hirshfeld surface analysis is another powerful tool for visualizing and quantifying intermolecular contacts in crystal structures. researchgate.net

Furthermore, under certain conditions, molecules like this compound may undergo self-assembly to form larger, ordered structures such as micelles or hydrogels, particularly when conjugated with other molecular fragments like peptides. nih.gov Computational modeling can help to understand the driving forces behind these self-assembly processes, such as the interplay between hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov

Computational Modeling of Stereoselectivity Origins in Asymmetric Reactions

The synthesis of a single enantiomer of a chiral drug is of paramount importance in the pharmaceutical industry. Computational chemistry plays a vital role in understanding and predicting the stereoselectivity of asymmetric reactions. For the synthesis of this compound, this would involve modeling the reaction pathway that leads to the formation of the chiral center.

This is typically achieved by calculating the potential energy surfaces for the reaction pathways leading to the (S) and (R) enantiomers. The stereoselectivity is determined by the difference in the activation energies of the diastereomeric transition states. The pathway with the lower activation energy will be favored, leading to the major enantiomer.

DFT calculations are commonly used to locate the transition state structures and calculate their energies. researchgate.net By analyzing the geometry of the transition states, it is possible to identify the key steric and electronic interactions that control the stereoselectivity. For example, in a reaction involving a chiral catalyst, the model would show how the catalyst interacts with the substrate to favor the formation of one enantiomer over the other. rsc.org This knowledge can then be used to design more selective catalysts and optimize reaction conditions.

Applications of 2s 2 4 Tert Butylphenyl Propanoic Acid in Advanced Organic Synthesis and Catalyst Design

Utilization as a Chiral Building Block for Complex Molecule Synthesis

The primary value of a chiral molecule like (2S)-2-(4-tert-butylphenyl)propanoic acid in organic synthesis is its function as a chiral building block. This implies that the molecule can be incorporated into a larger, more complex molecular structure, transferring its specific stereochemical information to the final product. The enantiomerically pure nature of the acid allows chemists to construct complex targets with precise three-dimensional arrangements, which is critical in fields such as medicinal chemistry and materials science.

The general strategy involves using the propanoic acid's stereocenter as an anchor point for chirality. The carboxylic acid group serves as a versatile handle for chemical modification, enabling the formation of amide, ester, or other linkages to connect it with other fragments. The tert-butyl group on the phenyl ring provides significant steric bulk, which can be exploited to influence the stereochemical outcome of subsequent reactions at other sites in the developing molecule.

While direct examples for this specific acid are not widely published, the methodology is well-established for similar structures. For instance, the synthesis of various (2S)-2-benzyloxymethyl-3-phenylpropionic acids is achieved by the stereoselective alkylation of chiral oxazolidinones, which are later hydrolyzed to yield the desired chiral acid. nih.gov This demonstrates a reliable pathway for creating complex chiral molecules from simpler propanoic acid-derived precursors. A similar approach could be envisioned for this compound to generate a variety of advanced, non-racemic intermediates.

Table 1: Potential Complex Molecules Derived from Related Chiral Propanoic Acid Building Blocks
Building Block ClassDerived Complex Molecule TypeKey Synthetic TransformationPotential Application Area
(2S)-2-Arylpropanoic AcidsChiral Amino AlcoholsCarboxylic acid reduction and functionalizationPharmaceutical intermediates, Chiral auxiliaries
(2S)-2-Arylpropanoic AcidsMulti-substituted PyrrolidinesAmidation followed by cyclization and reductionBioactive heterocycles, Organocatalysts
(2S)-2-Arylpropanoic AcidsPeptidomimeticsAmide bond formation with amino acid estersDrug discovery

Design and Development of Chiral Ligands and Organocatalysts Incorporating (4-tert-butylphenyl)propanoic Acid Structural Motifs

The development of catalysts for enantioselective reactions is a cornerstone of modern organic synthesis. Chiral molecules are frequently used as ligands that coordinate to a metal center or as the core of a metal-free organocatalyst. The structural features of this compound make its derivatives excellent candidates for these roles.

Chiral Ligands for Asymmetric Catalysis: The carboxylic acid can be converted into a variety of functional groups capable of coordinating with transition metals (e.g., rhodium, palladium, iridium). For example:

Reduction to an Alcohol: The resulting chiral alcohol, (2S)-2-(4-tert-butylphenyl)propan-1-ol, can be used to synthesize phosphine (B1218219) ligands (e.g., phosphinites) or serve as a precursor for chiral oxazolines (BOX ligands).

Conversion to an Amine: The corresponding chiral amine can be used to prepare Schiff base ligands or bidentate diamine ligands.

In these designs, the stereocenter on the propanoic acid backbone is positioned close to the metal center, allowing for effective transfer of chiral information during the catalytic cycle. The bulky tert-butylphenyl group helps create a well-defined chiral pocket around the active site, forcing substrates to approach from a specific direction and thereby ensuring high enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, or hydrosilylation.

Table 2: Potential Catalyst Architectures Derived from this compound
Precursor MoietyCatalyst TypeCoordinating/Active GroupTypical Catalyzed Reaction
(2S)-2-(4-tert-butylphenyl)propan-1-olPhosphinite LigandP-O bondAsymmetric Hydrogenation
(2S)-2-(4-tert-butylphenyl)propan-1-amineSchiff Base LigandIminyl NitrogenAsymmetric Cyanation
This compoundThiourea OrganocatalystThiourea N-HAsymmetric Michael Addition

Precursor Role in the Preparation of Structurally Diverse Chiral Scaffolds

Beyond its direct use as a building block, this compound can serve as a starting material for the synthesis of more complex chiral scaffolds. A chiral scaffold is a rigid molecular framework that presents functional groups in a precise three-dimensional orientation, making it a valuable template for constructing libraries of compounds in drug discovery or for developing new catalyst systems.

The combination of a phenyl ring, a carboxylic acid, and a stereocenter allows for a wide range of synthetic manipulations to build these scaffolds:

Intramolecular Cyclization: Friedel-Crafts acylation reactions can be used to cyclize the propanoic acid side chain onto the phenyl ring, leading to chiral indanone or tetralone frameworks. These rigid bicyclic structures are common cores in biologically active molecules.

Ring Functionalization: The phenyl ring can undergo electrophilic substitution (e.g., nitration, halogenation) to introduce new functional groups. These groups can then be used for cross-coupling reactions or further derivatization, expanding the structural diversity of the resulting scaffolds.

Elaboration into Heterocycles: The carboxylic acid can be transformed into a key functional group for building heterocyclic rings. For example, conversion to a β-amino acid derivative could enable the synthesis of chiral β-lactams.

Research on related propanoic acid derivatives has shown their utility as scaffolds for developing novel therapeutic agents, underscoring the potential of this molecular class. nih.gov The unique steric and electronic properties conferred by the tert-butylphenyl group make this compound a particularly attractive precursor for creating novel and patentable chiral scaffolds for various applications.

Table 3: Examples of Chiral Scaffolds Potentially Derived from this compound
Scaffold TypeKey Synthetic StrategyPotential Utility
Chiral IndanonesIntramolecular Friedel-Crafts acylationCore structure for medicinal chemistry
Substituted Chiral TetralinsCyclization followed by reductionLigand design, Bioactive molecule synthesis
Chiral Benzofused LactamsRing functionalization (e.g., amination) followed by cyclizationCNS-active compound discovery

Stereochemical Dynamics and Chiral Recognition Phenomena in 4 Tert Butylphenyl Propanoic Acid Systems

Studies on Chiral Inversion Mechanisms of α-Arylpropanoic Acids

The chiral inversion of α-arylpropanoic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) often referred to as "profens," is a well-documented metabolic process. nih.gov This unidirectional inversion typically involves the conversion of the less active (R)-enantiomer to the more active (S)-enantiomer within the body. nih.gov

The established mechanism for this inversion proceeds through the formation of a coenzyme A (CoA) thioester. nih.gov This biochemical transformation is a multi-step process:

Activation to a Coenzyme A Thioester: The carboxylic acid group of the (R)-enantiomer is activated by forming a thioester with coenzyme A. This reaction is stereoselective, primarily occurring with the (R)-enantiomer.

Epimerization: The resulting (R)-profenoyl-CoA thioester undergoes epimerization to the (S)-diastereomer. This step involves the removal and re-addition of the acidic α-proton.

Hydrolysis: The (S)-profenoyl-CoA thioester is then hydrolyzed to release the (S)-enantiomer of the α-arylpropanoic acid.

Interestingly, studies on the chiral inversion of 2-(4-tert-butylphenyl)propanoic acid under anaerobic conditions have revealed a unidirectional inversion from the (S)-enantiomer to the (R)-enantiomer (S → R). nih.govnih.gov This is in contrast to the more commonly observed R to S inversion for many other profens in biological systems. nih.govnih.gov This particular study identified several bacterial genera that may harbor the 2-arylpropionyl-CoA epimerase enzyme responsible for this inversion. nih.govnih.gov

CompoundInversion DirectionConditionsReference
2-(4-tert-butylphenyl)propanoic acidS → RAnaerobic nih.govnih.gov
FlurbiprofenS → RAnaerobic nih.govnih.gov
KetoprofenS → RAnaerobic nih.govnih.gov
Naproxen (B1676952)S → RAnaerobic nih.govnih.gov

Enantiomeric Recognition and Preferential Crystallization Processes

Enantiomeric recognition is a fundamental process in chiral chemistry, where a chiral molecule interacts differently with the two enantiomers of another chiral compound. This principle is the basis for various chiral separation techniques, including preferential crystallization.

Preferential crystallization is a method used to resolve a racemic mixture (a 1:1 mixture of two enantiomers) by selectively crystallizing one enantiomer from a supersaturated solution, leaving the other enantiomer enriched in the mother liquor. google.com This technique is particularly effective for conglomerates, which are racemic mixtures that crystallize as a physical mixture of separate crystals of the two enantiomers. google.com The success of this process relies on inducing the crystallization of the desired enantiomer by seeding the supersaturated racemic solution with pure crystals of that enantiomer. google.com

While specific studies on the preferential crystallization of (2S)-2-(4-tert-butylphenyl)propanoic acid are not extensively documented in the reviewed literature, this technique has been successfully applied to other α-arylpropanoic acids, such as ibuprofen (B1674241). google.com The principles of preferential crystallization are broadly applicable to chiral carboxylic acids, and the formation of conglomerates is a key prerequisite for its successful implementation. google.comnih.gov

The process of enantiomeric recognition is also crucial in chromatographic methods for chiral separation. Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) and other chromatographic techniques are designed to interact differently with each enantiomer, leading to their separation. The specific molecular interactions, such as hydrogen bonding, π-π stacking, and steric hindrance, between the chiral selector of the CSP and the enantiomers of the analyte determine the degree of separation.

Influence of the tert-Butylphenyl Moiety on Stereochemical Control and Chiral Induction

The steric bulk of the tert-butyl group can influence the approach of reagents in asymmetric synthesis, thereby directing the formation of a particular stereoisomer. This is a key principle in stereochemical control, where the presence of a bulky group can create a more hindered face of the molecule, favoring attack from the less hindered side. researchgate.net

In terms of chiral induction, the tert-butylphenyl group can influence the conformation of the molecule, which in turn can affect its interaction with other chiral molecules or chiral environments. For instance, in chiral recognition processes, the size and shape of the tert-butylphenyl group can enhance the differences in how the two enantiomers of a chiral analyte bind to a chiral selector. nih.gov The bulky nature of this group can create specific steric demands that lead to a more pronounced differentiation between the diastereomeric complexes formed during chiral recognition. nih.gov

Furthermore, the tert-butyl group can impact the solid-state packing of the molecules during crystallization. The way enantiomers arrange themselves in a crystal lattice is critical for processes like preferential crystallization. The steric hindrance and intermolecular interactions governed by the tert-butylphenyl moiety can influence whether a racemic mixture forms a conglomerate, a racemic compound, or a solid solution, which is a determining factor for the feasibility of resolution by preferential crystallization.

Q & A

Q. What are the common synthetic routes for (2S)-2-(4-tert-butylphenyl)propanoic acid, and how can reaction yields be optimized?

  • Methodological Answer : Enantioselective synthesis is typically achieved via chiral catalysts (e.g., Evans oxazolidinones) or enzymatic resolution. Key steps include:
  • Stereocontrol : Use of (S)-proline-derived catalysts to direct enantiomeric formation.

  • Coupling Reactions : Activation of carboxylic acid groups with reagents like DCC/DMAP for esterification or amidation .

  • Yield Optimization : Adjust solvent polarity (e.g., THF/water mixtures), temperature (0–25°C), and stoichiometric ratios (1.2–1.5 eq. of nucleophile).

  • Purification : Flash chromatography or preparative HPLC to isolate the (2S)-enantiomer .

    Synthetic Method Catalyst/Reagent Yield Range Reference
    Chiral auxiliary-mediated(S)-Oxazolidinone60–75%
    Enzymatic resolutionLipase (e.g., CAL-B)50–68%
    Direct asymmetric synthesisProline-derived catalysts70–85%

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry. Key signals:
  • 1^1H: δ 1.35 ppm (t-Bu, 9H), δ 3.55 ppm (CH2_2), δ 12.1 ppm (COOH).
  • 13^{13}C: δ 178.2 ppm (C=O), δ 34.5 ppm (quaternary t-Bu carbon) .
  • IR : Strong absorption at ~1700 cm1^{-1} (C=O stretch) and 2500–3300 cm1^{-1} (broad OH stretch) .
  • MS : High-resolution ESI-MS for molecular ion ([M-H]^- at m/z 235.1) and fragmentation patterns .
  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) to confirm enantiomeric purity (>98% ee) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from:
  • Impurities : Trace enantiomers or by-products (e.g., 4-tert-butylphenyl ketone derivatives) alter bioactivity. Quantify impurities via LC-MS with internal standards .
  • Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (6.5 vs. 7.4) affects receptor binding. Standardize protocols using validated biological models .
  • Data Normalization : Express activity relative to a positive control (e.g., ibuprofen for COX inhibition) to reduce inter-study variability .

Q. What strategies are effective for chiral resolution and ensuring enantiomeric purity during synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Use polysaccharide-based columns (Chiralpak IA) with hexane/isopropanol (85:15) for baseline separation .

  • Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm (2S)-configuration .

  • Crystallization : Diastereomeric salt formation with (R)-1-phenylethylamine to isolate the (2S)-enantiomer .

    Chiral Method Resolution Efficiency Purity Achieved Reference
    Preparative HPLC>99% ee98–99%
    Enzymatic Kinetic Resolution85–90% ee90–95%

Q. How should pharmacokinetic studies be designed to evaluate metabolic stability and tissue distribution?

  • Methodological Answer :
  • In Vitro Models : Incubate with liver microsomes (human/rat) to assess phase I/II metabolism. Monitor degradation via LC-MS/MS .
  • In Vivo Studies : Administer radiolabeled 14^{14}C-compound to track tissue distribution. Key parameters:
  • Cmax_{max} : Measure plasma concentrations at 0.5–24 h post-dose.
  • Tissue Penetration : Use autoradiography or mass spectrometry imaging .
  • Metabolite Identification : High-resolution MS/MS with collision-induced dissociation (CID) to map metabolic pathways .

Q. What are the key impurities to monitor during synthesis, and how are they quantified?

  • Methodological Answer : Common impurities include:
  • (2R)-enantiomer : Detect via chiral HPLC (retention time shift) .

  • 4-tert-butylphenyl ketone : Formed via over-oxidation; quantify using GC-MS with a DB-5 column .

  • Ester by-products : Hydrolysis artifacts identified by 1^1H NMR (δ 4.1–4.3 ppm for ester CH2_2) .

    Impurity Analytical Method Acceptance Limit Reference
    (2R)-enantiomerChiral HPLC≤2%
    4-tert-butylphenyl ketoneGC-MS≤0.5%

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